molecular formula C21H33NO B308768 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide

3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide

Número de catálogo B308768
Peso molecular: 315.5 g/mol
Clave InChI: ICPKXPFJEVYELH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential use as an anticancer drug. CX-5461 was first identified as a compound that could selectively inhibit RNA polymerase I transcription and was subsequently found to have anticancer properties.

Mecanismo De Acción

3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I transcription, which leads to the downregulation of ribosomal RNA synthesis. This, in turn, leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has also been shown to induce DNA damage and activate the DNA damage response pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has several advantages and limitations for lab experiments. Its selective inhibition of RNA polymerase I transcription makes it a useful tool for studying the regulation of ribosomal RNA synthesis. However, its potential use as an anticancer drug means that it may not be suitable for all types of experiments. Additionally, its complex synthesis method may make it difficult to obtain in large quantities for certain experiments.

Direcciones Futuras

There are several future directions for research on 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide. One potential area of research is the development of combination therapies that include 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide and other anticancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide treatment. Additionally, further studies are needed to fully understand the mechanism of action of 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide and its potential use in the treatment of other types of cancer.

Métodos De Síntesis

The synthesis of 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide involves several steps, including the reaction of 2,6-diisopropylaniline with cyclohexanone to form 2,6-diisopropylphenylcyclohexanone. This intermediate is then reacted with a Grignard reagent to form 3-cyclohexyl-2,6-diisopropylphenylpropan-1-ol. Finally, this compound is converted to 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide through a series of reactions, including acylation and deprotection.

Aplicaciones Científicas De Investigación

3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has been extensively studied for its potential use as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many types of cancer. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia.

Propiedades

Nombre del producto

3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide

Fórmula molecular

C21H33NO

Peso molecular

315.5 g/mol

Nombre IUPAC

3-cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]propanamide

InChI

InChI=1S/C21H33NO/c1-15(2)18-11-8-12-19(16(3)4)21(18)22-20(23)14-13-17-9-6-5-7-10-17/h8,11-12,15-17H,5-7,9-10,13-14H2,1-4H3,(H,22,23)

Clave InChI

ICPKXPFJEVYELH-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC2CCCCC2

SMILES canónico

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC2CCCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.